1,000‑Fold Higher Cytokine Production: CAP1-6D vs. Native CAP‑1 Peptide
CAP1-6D dramatically amplifies effector cytokine production relative to the native CAP‑1 peptide. Upon stimulation of CEA‑specific CTL lines, CAP1-6D induced up to a 1,000‑fold increase in the production of GM‑CSF and IFN‑γ compared with the native CAP‑1 peptide [1]. This shift was observed across multiple different CTL lines, demonstrating the robust agonist nature of the modified peptide.
| Evidence Dimension | Fold increase in cytokine production (GM‑CSF, IFN‑γ) |
|---|---|
| Target Compound Data | Up to 1,000‑fold increase |
| Comparator Or Baseline | Native CAP‑1 peptide (baseline response) |
| Quantified Difference | 1,000‑fold increase |
| Conditions | CEA‑specific human CTL lines stimulated with titrated peptides in vitro; cytokine levels measured by ELISA or bioassay. |
Why This Matters
This large quantitative difference validates CAP1-6D as a potent research tool for achieving robust CTL activation that is unattainable with the native peptide, ensuring stronger and more reliable immunological readouts in vitro.
- [1] Salazar E, Zaremba S, Arlen PM, Tsang KY, Schlom J. Agonist peptide from a cytotoxic t-lymphocyte epitope of human carcinoembryonic antigen stimulates production of tc1-type cytokines and increases tyrosine phosphorylation more efficiently than cognate peptide. Int J Cancer. 2000 Mar 15;85(6):829-38. doi: 10.1002/(sici)1097-0215(20000315)85:6<829::aid-ijc16>3.0.co;2-k. PMID: 10709104. View Source
